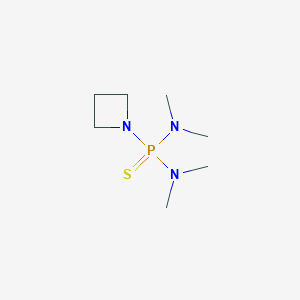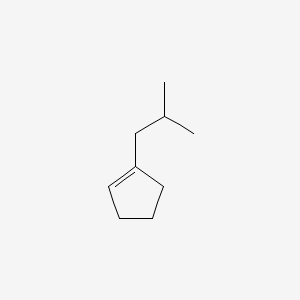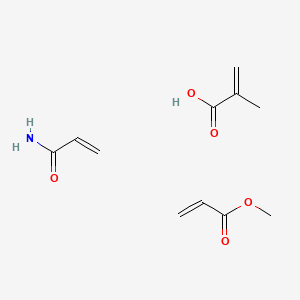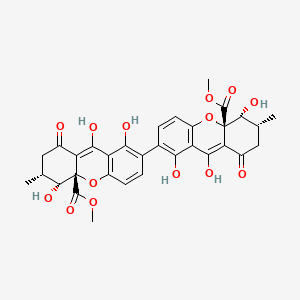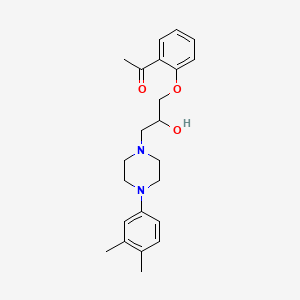
N-Butylpyridine-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butylpyridine-2-carbothioamide is an organic compound with the molecular formula C10H14N2S It is a derivative of pyridine, where the 2-position is substituted with a carbothioamide group and the nitrogen atom is bonded to a butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Butylpyridine-2-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with butylamine to form N-butylpyridine-2-amine, which is then treated with carbon disulfide to yield the desired carbothioamide derivative. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution and subsequent thiocarbonylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Butylpyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the carbothioamide group can yield corresponding amines or thiols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-Butylpyridine-2-carbothioamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for diverse chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N-butylpyridine-2-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-Butylpyridine-2-carbothioamide can be compared with other pyridine derivatives and carbothioamides:
Similar Compounds: Pyridine-2-carbothioamide, N-methylpyridine-2-carbothioamide, and N-ethylpyridine-2-carbothioamide.
Uniqueness: The butyl group in this compound imparts distinct hydrophobic properties, influencing its solubility and interaction with biological membranes. This makes it unique compared to its methyl and ethyl counterparts, which may have different pharmacokinetic and pharmacodynamic profiles.
Propriétés
Numéro CAS |
52379-35-8 |
|---|---|
Formule moléculaire |
C10H14N2S |
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
N-butylpyridine-2-carbothioamide |
InChI |
InChI=1S/C10H14N2S/c1-2-3-7-12-10(13)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H,12,13) |
Clé InChI |
QQFODZKBYYMLJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=S)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




